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Compound of Interest

2,3-Dihydrobenzofuran-7-
Compound Name:
carboxylic Acid

Cat. No. B1334626

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical protocols for the characterization of 2,3-dihydrobenzofuran-7-carboxylic acid.
While a complete set of experimentally verified spectra for this specific molecule is not readily
available in public databases, this document compiles predicted data, typical spectroscopic
characteristics for the constituent functional groups, and detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2,3-
dihydrobenzofuran-7-carboxylic acid. This information is collated from spectral prediction
databases and literature on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR)
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Chemical Shift (8) ppm Multiplicity Assighment
~11-13 Singlet -COOH
~7.6-7.8 Doublet Ar-H

~6.8-7.0 Multiplet Ar-H (2 protons)
~4.6 Triplet -O-CHz-

~3.2 Triplet -CHz-

Note: Predicted values. Actual shifts can vary based on solvent and concentration.

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm Assignment
~170-180 -COOH

~160 Ar-C-O

~130 Ar-C

~128 Ar-C

~120 Ar-C-COOH
~110 Ar-C

~72 -O-CHz2-

~29 -CHa-

Note: Based on predicted spectra and data for similar structures[1].

Vibrational Spectroscopy

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)
3000-2850 Medium C-H stretch (aliphatic)

~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1470 Medium-Strong C=C stretch (Aromatic)
~1250 Strong C-O stretch (Aryl ether)
~1200 Strong C-O stretch (Carboxylic acid)

Note: Expected ranges for the functional groups present.

Mass Spectrometry (MS)

m/z Ratio Fragmentation
164 [M]* (Molecular lon)
147 [M-OH]*

119 [M-COOH]*

Note: Predicted fragmentation pattern for the molecular formula CoHsOs.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 2,3-Dihydrobenzofuran-7-
carboxylic acid.

Methodology:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1334626?utm_src=pdf-body
https://www.benchchem.com/product/b1334626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-ds).

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical
shift referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):

[¢]

Spectrometer Frequency: 400 MHz or higher.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8-16, depending on sample concentration.

e Instrument Parameters (**C NMR):

o

Spectrometer Frequency: 100 MHz or higher.

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.
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o Calibrate the chemical shift scale using the internal standard.

o Integrate the signals in the *H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,3-Dihydrobenzofuran-7-carboxylic
acid.

Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid sample directly onto the ATR crystal.

e |nstrument Parameters:

o

Scan Range: 4000-400 cm~2,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

[e]

Background Scan: Perform a background scan of the empty ATR crystal before analyzing
the sample.

» Data Acquisition and Processing:

o Apply pressure to the sample using the instrument's pressure arm to ensure good contact
with the crystal.

o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3-
Dihydrobenzofuran-7-carboxylic acid.

Methodology (Electron lonization - EIl):

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples.

o The sample is heated under vacuum to induce vaporization.

lonization:

o The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection and Data Processing:
o A detector records the abundance of each ion at a specific m/z value.

o The resulting data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an
organic compound like 2,3-Dihydrobenzofuran-7-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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